Propanamide, 3,3'-dithiobis[n-methyl-

Description

BenchChem offers high-quality Propanamide, 3,3'-dithiobis[n-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3,3'-dithiobis[n-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

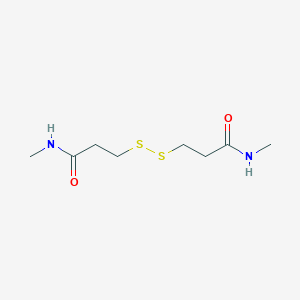

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHFFYTTZGTUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCSSCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061375 | |

| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-72-4 | |

| Record name | 3,3′-Dithiobis[N-methylpropanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiobis(N-methylpropanamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[N-methylpropionamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DITHIOBIS(N-METHYLPROPANAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5OV03L720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Propanamide, 3,3'-dithiobis[n-methyl-]. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique redox-responsive characteristics of this disulfide-containing compound.

Chemical and Physical Properties

Propanamide, 3,3'-dithiobis[n-methyl-] is a symmetrical disulfide compound. Its key physicochemical properties are summarized in the tables below, compiled from various chemical databases.[1][2][3][4]

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide | [1] |

| Synonyms | 3,3'-Dithiobis(N-methylpropanamide), N,N'-Dimethyl-3,3'-dithiodipropionamide | [1] |

| CAS Number | 999-72-4 | [1] |

| Molecular Formula | C8H16N2O2S2 | [1][2][3] |

| Molecular Weight | 236.36 g/mol | [2][3] |

| Appearance | White to off-white powder (for similar compounds) | [5] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | 176°C | [6] |

| Boiling Point (Predicted) | 426.1 ± 45.0 °C | [6] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [6] |

| Solubility | Information not widely available, likely soluble in organic solvents like DMSO. | |

| XLogP3 | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis and Experimental Protocols

General Synthesis Methodology: Amidation of 3,3'-dithiodipropionic acid alkyl ester

The most common route involves the reaction of a 3,3'-dithiodipropionic acid alkyl ester with an alkylamine.[7]

Example Protocol Outline:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and an addition funnel is charged with a 3,3'-dithiodipropionic acid alkyl ester (e.g., dimethyl or diethyl ester) and a suitable polar solvent (e.g., methanol or ethanol).

-

Amine Addition: The vessel is cooled to a temperature between 0 and 10°C. A solution of methylamine in the same solvent is then added dropwise to the reaction mixture while maintaining the temperature.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 10-25°C) for several hours until the reaction is complete, which can be monitored by techniques like HPLC.

-

Isolation: The product, N,N'-dimethyl-3,3'-dithiodipropionamide, often precipitates out of the reaction mixture. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.

Analytical Characterization:

The identity and purity of the synthesized Propanamide, 3,3'-dithiobis[n-methyl-] can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological and Research Applications

The core functionality of Propanamide, 3,3'-dithiobis[n-methyl-] lies in its disulfide bond, which is susceptible to cleavage under reducing conditions. This redox-responsive behavior is of significant interest in various research and development areas.

Redox-Responsive Drug Delivery:

The disulfide bond is relatively stable in the oxidizing extracellular environment but can be cleaved by reducing agents like glutathione (GSH), which is present in higher concentrations inside cells, particularly in cancer cells.[6][9] This property makes disulfide-containing molecules like Propanamide, 3,3'-dithiobis[n-methyl-] valuable as crosslinkers in the development of redox-responsive drug delivery systems, such as hydrogels and nanoparticles.[6][10] The cleavage of the disulfide bond leads to the disassembly of the carrier and the targeted release of an encapsulated drug.

Protein-Protein Interaction Studies:

As a bifunctional crosslinking agent, Propanamide, 3,3'-dithiobis[n-methyl-] and its analogs can be used to study protein-protein interactions. The two amide functionalities can be modified to contain reactive groups that can covalently bind to amino acid residues on adjacent proteins. The disulfide bond acts as a cleavable spacer, allowing for the separation and identification of the crosslinked proteins.

Experimental Workflow for In Vitro Protein Cross-linking:

-

Protein Incubation: Incubate the purified proteins of interest in a suitable buffer.

-

Crosslinker Addition: Add a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] (or a derivative with reactive ends) to the protein solution. The concentration and incubation time will need to be optimized.

-

Quenching: Stop the crosslinking reaction by adding a quenching reagent, such as Tris or glycine.

-

Analysis: Analyze the crosslinked products by SDS-PAGE. The appearance of higher molecular weight bands indicates successful crosslinking.

-

Cleavage and Identification: To identify the crosslinked proteins, the disulfide bond can be cleaved by adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the sample before running on a second dimension of SDS-PAGE or for analysis by mass spectrometry.

Signaling Pathways and Mechanisms of Action

Propanamide, 3,3'-dithiobis[n-methyl-] does not have a known specific biological target or signaling pathway that it directly modulates in a pharmacological sense. Its "mechanism of action" is primarily chemical, based on the redox chemistry of its disulfide bond. The key biological interaction is its reduction by glutathione.

Redox-Responsive Cleavage by Glutathione:

The tripeptide glutathione (GSH) is a major intracellular antioxidant. It can reduce disulfide bonds through a thiol-disulfide exchange reaction. This process is fundamental to the application of this compound in intracellular drug delivery.

Experimental Workflow for Demonstrating Redox-Responsive Behavior:

This workflow outlines a general procedure to confirm the cleavage of the disulfide bond in response to a reducing agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 | FD41001 [biosynth.com]

- 3. Propanamide, 3,3'-dithiobis[N-octyl- | 33312-01-5 | Benchchem [benchchem.com]

- 4. 3,3'-Dithiobis[N-methylpropanamide] | C8H16N2O2S2 | CID 70464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2000059879A1 - Method of preparing n,n'-disubstituted-3,3'-dithiodipropionamide and method of preparing substituted 3-isothiazolone by using the same - Google Patents [patents.google.com]

- 6. Construction of disulfide containing redox-responsive polymeric nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 8. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]

- 9. Redox-Responsive Drug Delivery Systems: A Chemical Perspective [mdpi.com]

- 10. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-] (CAS 999-72-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide, 3,3'-dithiobis[n-methyl-], with the CAS number 999-72-4, is a disulfide-containing organic compound. Its chemical structure features two N-methylpropanamide moieties linked by a disulfide bridge. Primarily, this compound is recognized as a key intermediate in the synthesis of various chemical products, most notably isothiazolinone derivatives which are utilized as antimicrobial agents and biocides.[1][2][3][4] While extensive research into the direct biological activities of Propanamide, 3,3'-dithiobis[n-methyl-] for drug development applications is not widely available in public literature, its structural components, particularly the disulfide bond, suggest potential for redox-based chemical and biological interactions.

This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a discussion of its primary application. Given the limited specific biological data, this guide will also touch upon the general reactivity of disulfide bonds in a biological context, which may offer insights for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Propanamide, 3,3'-dithiobis[n-methyl-] is presented below.

| Property | Value | Reference(s) |

| CAS Number | 999-72-4 | [5] |

| Molecular Formula | C₈H₁₆N₂O₂S₂ | [5] |

| Molecular Weight | 236.36 g/mol | [5] |

| IUPAC Name | 3,3'-Disulfanediylbis(N-methylpropanamide) | [5] |

| Synonyms | N,N'-Dimethyl-3,3'-dithiodipropionamide, 3,3'-Dithiobis(N-methylpropanamide) | [6] |

| Melting Point | 111-112 °C | [7] |

| Boiling Point | 510.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.179 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| Appearance | White to Off-White Solid | [7] |

Synthesis and Manufacturing

Propanamide, 3,3'-dithiobis[n-methyl-] is primarily synthesized through the amidation of a 3,3'-dithiodipropionic acid ester with methylamine. Various patents detail specific methodologies to optimize yield and purity, primarily for its use as a precursor to isothiazolinone biocides.

Experimental Synthesis Protocols

Below are detailed experimental protocols for the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-], adapted from patent literature.

Protocol 1: Amidation of 3,3'-Dithiopropionic Acid Methyl Ester

This protocol is adapted from a method designed to produce high-purity N,N'-dimethyl-3,3'-dithiodipropionamide.[1]

-

Materials:

-

3,3'-Dithiopropionic acid methyl ester

-

Monomethylamine (gas or aqueous solution)

-

Polar solvent (e.g., ethanol, methanol)

-

Cooling apparatus

-

Reaction vessel with agitator, thermometer, and gas dispersion tube

-

-

Procedure:

-

Charge the reaction vessel with 3,3'-dithiopropionic acid methyl ester and the polar solvent (e.g., 944 g of ester to 1000 g of ethanol).

-

Cool the mixture to a temperature of 10°C or less using a cooling jacket.

-

Slowly introduce monomethylamine gas (e.g., 378 g of 99% pure methylamine) through the gas dispersion tube over approximately 4 hours while maintaining the reaction temperature at or below 10°C.

-

After the addition of methylamine is complete, continue to stir the reaction mixture. The product will precipitate as a solid.

-

Filter the resulting slurry to collect the solid product. A vacuum filter can be employed for this step.

-

Wash the collected solid with a cold polar solvent.

-

Dry the solid product under reduced pressure at 80-90°C to yield N,N'-dimethyl-3,3'-dithiodipropionamide.

-

-

Expected Outcome:

-

This method has been reported to produce yields of up to 94% with high purity, containing minimal levels of the N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity.[1]

-

Protocol 2: Synthesis from Methyl Acrylate and Sodium Polysulfide

This protocol describes a method starting from more basic precursors.[2]

-

Materials:

-

Methyl acrylate

-

Sodium polysulfide

-

Ammonium sulfide solution

-

Hydrochloric acid

-

Sodium sulfite aqueous solution

-

Methanol

-

Methylamine aqueous solution (e.g., 36%)

-

-

Procedure:

-

In a suitable reaction vessel, react methyl acrylate with sodium polysulfide in the presence of ammonium sulfide solution and hydrochloric acid to form an intermediate, 3,3'-dithiodipropionic acid methyl ester.

-

Treat the reaction mixture with a sodium sulfite aqueous solution to process the intermediate.

-

Isolate the 3,3'-dithiodipropionic acid methyl ester.

-

In a separate vessel with stirring, add the isolated intermediate (e.g., 168 g).

-

At 20°C, add a 36% aqueous methylamine solution (e.g., 197.9 g) to the vessel.

-

Stir the mixture until crystallization occurs.

-

Allow the mixture to stand for 5 hours, then transfer to a refrigerator at 3°C for 2 hours.

-

Filter the crystals under vacuum and wash with water.

-

Dry the crystals to obtain N,N'-dimethyl-3,3'-dithiodipropionamide.

-

-

Expected Outcome:

-

The final product can be further purified by recrystallization from water to achieve a melting point of 114.5-115.5°C.[2]

-

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action

There is a notable lack of publicly available data on the specific biological activities, mechanism of action, and quantitative biological data (e.g., IC₅₀, EC₅₀) for Propanamide, 3,3'-dithiobis[n-methyl-]. Its primary documented role is that of a chemical intermediate.[1][2][3][4]

However, the presence of a disulfide bond is a key structural feature that often imparts biological activity to molecules. In a general context, disulfide-containing compounds can interact with biological systems through thiol-disulfide exchange reactions. This can lead to the modification of proteins, particularly those containing cysteine residues, which can in turn modulate their function.

While no specific signaling pathways have been elucidated for Propanamide, 3,3'-dithiobis[n-methyl-], a hypothetical mechanism for disulfide-containing compounds in a cellular environment is depicted below. It is crucial to note that this is a generalized pathway and has not been experimentally validated for this specific compound.

Hypothetical Signaling Pathway for Disulfide Compounds

Applications in Research and Development

The primary and well-documented application of Propanamide, 3,3'-dithiobis[n-methyl-] is as a synthetic intermediate.

-

Synthesis of Biocides: It is a precursor in the manufacturing of isothiazolinone-based biocides, which are used for their antimicrobial properties in various industrial applications.[1][2][3]

-

Antifouling Coatings: Disulfide-linked compounds, including N,N'-Dimethyl-3,3'-dithiodipropionamide, are found in antifouling coatings.[3]

While direct applications in drug development for this specific molecule are not apparent from the available literature, its deuterated analog, N,N'-Dimethyl-3,3'-dithiodipropionamide-d6, is used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development processes.[8]

Conclusion

Propanamide, 3,3'-dithiobis[n-methyl-] (CAS 999-72-4) is a well-characterized compound in terms of its chemical properties and synthesis. Its main utility lies in its role as an intermediate in the chemical industry, particularly for the production of biocides. For researchers and scientists in drug development, while this compound itself does not have a documented history of therapeutic application, its disulfide moiety represents a reactive functional group that is of interest in medicinal chemistry. The synthesis protocols provided herein offer a solid foundation for obtaining this compound for further investigation. Future research could explore its potential for redox-based drug design or as a scaffold for developing novel therapeutic agents, although such applications remain speculative at present.

References

- 1. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 2. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 [chemicalbook.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 | FD41001 [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-]

This technical guide provides an in-depth overview of Propanamide, 3,3'-dithiobis[n-methyl-], a disulfide-containing amide that serves as a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing.

Chemical and Physical Properties

Propanamide, 3,3'-dithiobis[n-methyl-] is a symmetrical disulfide compound. Its structure and properties have been characterized through various analytical techniques. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂O₂S₂ | [1][2][3][4][5] |

| Molecular Weight | 236.36 g/mol (also reported as 236.4 g/mol ) | [1][2][3][4] |

| IUPAC Name | 3,3'-Disulfanediylbis(N-methylpropanamide) | [2] |

| CAS Number | 999-72-4 | [1][4][5] |

| Appearance | White fine powder | [6] |

| Melting Point | 111-112 °C | [4] |

| Boiling Point | 510.7 °C at 760 mmHg | [4] |

| Density | 1.179 g/cm³ | [4][5] |

| Flash Point | 262.6 °C | [4] |

| Refractive Index | 1.534 | [4] |

| Exact Mass | 236.06532010 Da | [1][4] |

| Topological Polar Surface Area | 109 Ų | [1][4] |

Synthesis and Experimental Protocols

Propanamide, 3,3'-dithiobis[n-methyl-] is primarily synthesized through the amidation of a 3,3'-dithiopropionic acid derivative with methylamine. A common method involves the reaction of 3,3'-dithiopropionic acid alkyl ester with an alkylamine in a polar solvent.[7]

Experimental Protocol: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide [7]

This protocol is based on methods described for the preparation of N,N'-dialkyl-3,3'-dithiodipropionamides.

-

Materials:

-

3,3'-dithiopropionic acid alkyl ester (e.g., methyl ester)

-

Alkylamine (e.g., methylamine)

-

Polar solvent (e.g., methanol, ethanol)

-

-

Procedure:

-

In a reaction vessel, dissolve the 3,3'-dithiopropionic acid alkyl ester in a suitable polar solvent.

-

Cool the solution to a temperature between 0 and 50 °C.

-

Slowly add the alkylamine to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for a set duration until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product, N,N'-dialkyl-3,3'-dithiodipropionamide, may precipitate out of the solution. If so, it can be collected by filtration.

-

The collected solid is then dried, for instance, under vacuum, to yield the final product.

-

Further purification can be achieved through recrystallization from an appropriate solvent if necessary.[7]

-

A patent also describes a method for preparing a related compound, N,N-di-n-octyl-3,3-dithiodipropanamide, through an acylation reaction of 3,3-dithiodimethyl malonate and n-octylamine in the presence of a Lewis acid catalyst.[8]

Applications and Biological Relevance

The primary application of Propanamide, 3,3'-dithiobis[n-methyl-] is as a chemical intermediate. It is notably used in the preparation of amino-substituted isothiazole derivatives.[4] Isothiazolinones are a class of compounds known for their broad-spectrum antimicrobial activity against bacteria, yeast, and molds.[8]

Currently, there is no publicly available information to suggest that Propanamide, 3,3'-dithiobis[n-methyl-] is directly involved in any specific biological signaling pathways. Its significance lies in its role as a building block for other biologically active molecules.

Visualizations

Diagram of the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-].

Caption: A generalized workflow for the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-].

Safety and Hazards

According to aggregated GHS information, this chemical does not meet the criteria for GHS hazard classification.[1] It is reported as not meeting GHS hazard criteria by multiple companies in their notifications to the ECHA C&L Inventory.[1] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment.

References

- 1. 3,3'-Dithiobis[N-methylpropanamide] | C8H16N2O2S2 | CID 70464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 8. CN104151217A - Method for preparing N,N-di-n-octyl-3,3-dithiodipropanamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Propanamide, 3,3'-dithiobis[N-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-], a key intermediate in the preparation of various compounds, including isothiazole derivatives. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Propanamide, 3,3'-dithiobis[N-methyl-], also known as N,N'-Dimethyl-3,3'-dithiodipropionamide, is a disulfide-containing organic compound. Its molecular structure, featuring two N-methylpropanamide units linked by a disulfide bond, makes it a valuable building block in organic synthesis. The primary application of this compound lies in its role as a precursor for the synthesis of substituted 3-isothiazolones, which are widely used as biocides and antimicrobial agents. Understanding the efficient synthesis of Propanamide, 3,3'-dithiobis[N-methyl-] is therefore crucial for the development of these commercially significant compounds.

Synthesis Pathway

The most common and industrially relevant method for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-] involves the amidation of a 3,3'-dithiopropionic acid derivative with methylamine. A widely used starting material is the dimethyl ester of 3,3'-dithiopropionic acid. The overall reaction scheme is presented below.

Caption: General synthesis pathway for Propanamide, 3,3'-dithiobis[N-methyl-].

Experimental Protocols

The following protocols are derived from established synthetic methods, primarily focusing on the amidation of 3,3'-dithiopropionic acid methyl ester with monomethylamine.[1]

Materials and Equipment

-

Reactants: 3,3'-dithiopropionic acid methyl ester, monomethylamine (gas or aqueous solution), polar solvent (e.g., water, ethanol, methanol).

-

Equipment: Jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, condenser, vacuum distillation setup, filtration apparatus (e.g., Buchner funnel), drying oven.

Synthesis Procedure

The following workflow outlines the key steps in the synthesis process.

Caption: Experimental workflow for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-].

A detailed step-by-step protocol is as follows:

-

Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and a cooling system is charged with 3,3'-dithiopropionic acid methyl ester and a polar solvent (e.g., water or ethanol).[1]

-

Reaction Initiation: The mixture is cooled to a temperature between 0 and 10 °C.[1]

-

Monomethylamine Addition: Monomethylamine gas is bubbled through the solution, or an aqueous solution of methylamine is added dropwise while maintaining the reaction temperature below 10 °C.[1]

-

Reaction Progression: The reaction mixture is stirred for an extended period (typically 10-20 hours) at a controlled temperature.[1]

-

Work-up:

-

Drying: The purified product is dried under vacuum to yield Propanamide, 3,3'-dithiobis[N-methyl-] as a solid.[1]

Quantitative Data

The following tables summarize the reaction conditions and corresponding yields for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-], as reported in the literature.[1]

Table 1: Reaction Conditions and Yields

| Example | Starting Material | Amine | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 3,3'-dithiopropionic acid methyl ester | Monomethylamine | Water | < 10 | 20 | 94.5 |

| 2 | 3,3'-dithiopropionic acid methyl ester | Monomethylamine | Ethanol | < 10 | 20 | 92.0 |

| 3 | 3,3'-dithiopropionic acid methyl ester | Monomethylamine | Water | 25-30 | 20 | 91.0 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₂S₂ |

| Molecular Weight | 236.36 g/mol |

| CAS Number | 999-72-4 |

| Appearance | White to off-white solid |

| Melting Point | 111-115 °C |

| Solubility | Slightly soluble in water, soluble in polar organic solvents |

Conclusion

This technical guide provides a detailed protocol for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-]. The presented methodology, based on the amidation of 3,3'-dithiopropionic acid methyl ester, is shown to be efficient, with high yields reported under optimized conditions. The provided quantitative data and experimental workflow offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this key intermediate for further applications. Careful control of reaction parameters, particularly temperature, is crucial for maximizing yield and purity., particularly temperature, is crucial for maximizing yield and purity.

References

An In-depth Technical Guide to 3,3'-Disulfanediylbis(N-methylpropanamide)

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,3'-Disulfanediylbis(N-methylpropanamide), a key intermediate in the preparation of various commercially significant compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis.

Chemical Structure and Identification

3,3'-Disulfanediylbis(N-methylpropanamide) is a symmetrical disulfide-containing amide. The molecule consists of two N-methylpropanamide units linked by a disulfide bond between their respective 3-positions.

DOT Script of the Chemical Structure:

Caption: 2D Chemical Structure of 3,3'-Disulfanediylbis(N-methylpropanamide).

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | 3,3'-Disulfanediylbis(N-methylpropanamide)[1] |

| CAS Number | 999-72-4[1][2] |

| Molecular Formula | C8H16N2O2S2[1][2] |

| Molecular Weight | 236.36 g/mol [1] |

| Canonical SMILES | CNC(=O)CCSSCCC(=O)NC[1] |

| InChI | InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)[1][2] |

| Synonyms | N,N'-dimethyl-3,3'-dithiodipropionamide, 3,3'-Dithiobis(N-methylpropanamide)[2] |

Physicochemical Properties

| Property | Value |

| Density | 1.179 g/cm³[2] |

| Boiling Point | 510.7 °C at 760 mmHg[2] |

| Flash Point | 262.6 °C[2] |

| Refractive Index | 1.534[2] |

Synthesis

3,3'-Disulfanediylbis(N-methylpropanamide) is primarily synthesized as an intermediate for the production of substituted 3-isothiazolones, which have applications as biocides and antimicrobial agents.

General Synthetic Route

A common method for the preparation of N,N'-dialkyl-3,3'-dithiodipropionamides involves the reaction of a 3,3'-dithiopropionic acid alkyl ester with an alkylamine. This reaction is typically carried out in a polar solvent at a controlled temperature.

DOT Script of the General Synthesis Workflow:

Caption: General synthesis workflow for 3,3'-Disulfanediylbis(N-methylpropanamide).

Experimental Protocol Example

-

Reaction Setup: A solution of 3,3'-dithiopropionic acid alkyl ester is prepared in a suitable polar solvent (e.g., methanol, ethanol) in a reaction vessel equipped with a stirrer and a temperature control system.

-

Amine Addition: An alkylamine, such as methylamine, is added to the solution. The reaction temperature is maintained between 0 and 50 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent to yield 3,3'-Disulfanediylbis(N-methylpropanamide).

Applications and Biological Relevance

The primary application of 3,3'-Disulfanediylbis(N-methylpropanamide) is as a crucial intermediate in the synthesis of isothiazolone derivatives. Isothiazolones are a class of heterocyclic compounds widely used as antimicrobial agents and biocides in various industrial applications, including in antifouling coatings.

Although the biological activity of 3,3'-Disulfanediylbis(N-methylpropanamide) itself is not extensively documented, its role as a precursor to potent biocides highlights its importance in the development of antimicrobial and antifouling technologies. The final isothiazolone products derived from this intermediate are known to exert their antimicrobial effects through mechanisms such as the inhibition of essential enzymes and disruption of cellular processes.

Spectroscopic and Crystallographic Data

Detailed, publicly available experimental spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for 3,3'-Disulfanediylbis(N-methylpropanamide) are limited. Researchers requiring this information for analytical or structural studies may need to perform these analyses independently.

Safety Information

Safety data sheets (SDS) should be consulted for detailed handling and safety information. As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling 3,3'-Disulfanediylbis(N-methylpropanamide). Work should be conducted in a well-ventilated area.

Conclusion

3,3'-Disulfanediylbis(N-methylpropanamide) is a well-defined chemical entity with a critical role as a synthetic intermediate. Its structure and physicochemical properties are established, and a general synthetic pathway is understood. While detailed experimental and biological data on the compound itself are not extensively published, its importance in the production of commercially significant antimicrobial and antifouling agents is clear. Further research into the specific biological activities and reaction kinetics of this molecule could provide valuable insights for the optimization of existing synthetic routes and the development of new applications.

References

Propanamide, 3,3'-dithiobis[n-methyl-: A Technical Guide to its Solubility in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in Dimethyl Sulfoxide (DMSO). Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing established qualitative assessments and detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratory settings.

Core Concepts in Solubility

Solubility is a critical physicochemical property in drug discovery and development, influencing formulation, bioavailability, and efficacy. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad spectrum of chemical compounds, making it a common choice for creating stock solutions for in vitro assays. Understanding the solubility of a compound like Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO is a fundamental first step in its experimental evaluation.

Solubility Profile of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO

Current data on the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO is qualitative. Various chemical suppliers and databases report conflicting or non-specific information. The following table summarizes the available data.

| Data Source | Reported Solubility in DMSO |

| ChemicalBook | Slightly Soluble[1][2][3] |

| General Chemical Supplier Information | Soluble |

This discrepancy highlights the necessity for empirical determination of the compound's solubility to meet specific experimental concentration requirements.

Experimental Protocol for Determining Solubility in DMSO

The following is a generalized but detailed protocol for determining the quantitative solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO at a specified temperature (e.g., 25°C).

Materials:

-

Propanamide, 3,3'-dithiobis[n-methyl-]

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of Propanamide, 3,3'-dithiobis[n-methyl-] (e.g., 10 mg) into a microcentrifuge tube.

-

Add a known volume of DMSO (e.g., 1 mL).

-

Tightly cap the tube and vortex vigorously for 2-3 minutes.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Shake the suspension for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A visual inspection should confirm the presence of undissolved solid.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of Propanamide, 3,3'-dithiobis[n-methyl-].

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original DMSO supernatant by accounting for the dilution factor. This value represents the saturation solubility of the compound in DMSO at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO.

Caption: Workflow for determining the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO.

Signaling Pathways and Logical Relationships

As this guide focuses on the physicochemical property of solubility, there are no signaling pathways directly associated with this topic. The logical relationship in this context is the experimental workflow itself, as diagrammed above.

Conclusion

References

Propanamide, 3,3'-dithiobis[n-methyl-: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Propanamide, 3,3'-dithiobis[n-methyl-], also known as N,N'-Dimethyl-3,3'-dithiodipropionamide (CAS No. 999-72-4). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information based on the known reactivity of its core chemical structures, particularly the disulfide bond, and established principles of pharmaceutical stability testing. It offers guidance on potential degradation pathways, recommended storage conditions, and a framework for designing experimental stability studies. This guide is intended to assist researchers and drug development professionals in handling, storing, and analyzing this compound to ensure its integrity for experimental and developmental purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Propanamide, 3,3'-dithiobis[n-methyl-] is provided in the table below.

| Property | Value | Source |

| CAS Number | 999-72-4 | [1][2] |

| Molecular Formula | C₈H₁₆N₂O₂S₂ | [1][2] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 111-112 °C | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Storage Temperature | Refrigerator (2-8°C) or 10-25°C | [3][4] |

Stability Profile

General Stability of Disulfide Bonds

Disulfide bonds are crucial for the structural integrity of many proteins and peptides.[6] However, they are known to be reactive under certain conditions.[5] The stability of a disulfide bond is influenced by several factors, including the molecular structure, steric hindrance, and the surrounding chemical environment.[7]

Key factors affecting disulfide bond stability include:

-

Redox Environment: Disulfide bonds can be cleaved by reducing agents through a process called thiol-disulfide exchange.[8] This reaction is often reversible.

-

pH: Thiol-disulfide exchange is typically inhibited at lower pH values (below 8) because the protonated thiol form is less reactive than the deprotonated thiolate form.[8] Basic conditions can accelerate the cleavage of disulfide bonds.

-

Nucleophiles: Strong nucleophiles can attack the sulfur atoms of the disulfide bond, leading to its cleavage.[5]

-

Oxidizing Agents: While disulfide bonds are formed under oxidizing conditions, strong oxidizing agents can lead to further oxidation of the sulfur atoms, forming thiosulfinates and thiosulfonates, which can be unstable.[7]

-

Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for degradation reactions.[5]

-

Light: Photodegradation can occur, particularly in the presence of photosensitizers.

Predicted Stability of Propanamide, 3,3'-dithiobis[n-methyl-]

Based on the general reactivity of disulfide bonds, the following table summarizes the expected stability of Propanamide, 3,3'-dithiobis[n-methyl-] under various stress conditions. This information is predictive and should be confirmed by experimental studies.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Likely to be relatively stable. | Hydrolysis of the amide bonds is possible under harsh conditions, but the disulfide bond is expected to be more stable at low pH. |

| Basic (e.g., 0.1 M NaOH) | Likely to be unstable. | Cleavage of the disulfide bond via thiol-disulfide exchange and hydrolysis of the amide bonds. |

| Oxidative (e.g., 3% H₂O₂) | Likely to be unstable. | Oxidation of the disulfide bond to form sulfoxides and other oxidized sulfur species. |

| Thermal (e.g., >60°C) | Stability is expected to decrease with increasing temperature. | Increased rate of various degradation reactions. |

| Photolytic (ICH Q1B) | Potential for degradation. | Photodissociation of the disulfide bond or other light-induced reactions. |

Potential Degradation Pathways

The primary site of degradation in Propanamide, 3,3'-dithiobis[n-methyl-] is expected to be the disulfide bond. A potential impurity identified during its synthesis is N-methyl-3-(N-methylamino)-propionamide (MMAP), which could also be a degradation product.[9]

Below is a diagram illustrating the potential degradation pathways of Propanamide, 3,3'-dithiobis[n-methyl-].

Caption: Potential degradation routes for Propanamide, 3,3'-dithiobis[n-methyl-].

Recommended Storage Conditions

To ensure the long-term stability of Propanamide, 3,3'-dithiobis[n-methyl-], the following storage conditions are recommended based on general chemical principles and supplier information:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C or in a cool place at 10-25°C.[3][4] | To minimize thermal degradation. |

| Light | Store in a light-resistant container. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To prevent oxidation of the disulfide bond. |

| Container | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric oxygen. |

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of Propanamide, 3,3'-dithiobis[n-methyl-], a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B and should be adapted as necessary.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 4 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 1, 4, 12 hours).

-

Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.[10]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection. The method should be capable of separating the parent compound from its degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A generalized workflow for conducting forced degradation studies.

Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available information to suggest that Propanamide, 3,3'-dithiobis[n-methyl-] is directly involved in any specific biological signaling pathways. Its primary documented application is as a chemical intermediate in the synthesis of other compounds, such as antimicrobial agents and biocides.[4] Therefore, a signaling pathway diagram is not applicable at this time.

Conclusion

The stability of Propanamide, 3,3'-dithiobis[n-methyl-] is primarily governed by the reactivity of its disulfide bond. It is predicted to be sensitive to basic conditions, strong oxidizing agents, and elevated temperatures. For optimal stability, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. The information and protocols provided in this guide offer a framework for the safe handling, storage, and stability assessment of this compound. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of the compound for their applications.

Disclaimer

The information provided in this document is based on general chemical principles and publicly available data for related compounds. It is not a substitute for rigorous experimental validation. Users should conduct their own risk assessments and stability studies before using Propanamide, 3,3'-dithiobis[n-methyl-] in their research or development projects. development projects.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. N,N'-Dimethyl-3,3'-dithiodipropionamide CAS#: 999-72-4 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Stabilizing Disulfide Bridges - ChemistryViews [chemistryviews.org]

- 6. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 7. researchgate.net [researchgate.net]

- 8. Disulfide - Wikipedia [en.wikipedia.org]

- 9. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 10. ema.europa.eu [ema.europa.eu]

Deuterated Propanamide, 3,3'-dithiobis[n-methyl-: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Applications of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-

This technical guide provides a comprehensive overview of the applications of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-, a stable isotope-labeled compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into its use as an internal standard, its potential therapeutic applications, and relevant experimental protocols.

Core Applications in Research and Development

Deuterated Propanamide, 3,3'-dithiobis[n-methyl-, also known as N,N'-Dimethyl-3,3'-dithiodipropionamide-d6, serves as a valuable tool in a range of scientific applications. Its primary uses stem from the introduction of deuterium atoms, which imparts a greater mass without significantly altering its chemical properties.

Internal Standard for Quantitative Analysis: One of the principal applications of this deuterated compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based proteomics.[1][2][3][4][5] The near-identical chemical and physical properties to its non-deuterated analog ensure co-elution during chromatography and similar ionization efficiency, while its distinct mass-to-charge ratio allows for accurate quantification by correcting for variations in sample preparation and instrument response.[1][2]

Tracer in Metabolic Studies: The deuterium label allows the compound to be used as a tracer in metabolic studies. Researchers can follow the metabolic fate of the molecule, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This is a crucial aspect of drug development, and deuteration can significantly impact the pharmacokinetic profile of a drug.[6][7]

Potential Therapeutic Applications:

-

Antioxidant Activity: Compounds containing dithiobis linkages have demonstrated antioxidant properties. The disulfide bond can participate in redox reactions, potentially scavenging free radicals. While specific studies on the deuterated propanamide are limited, related diphenylpropionamide derivatives have shown significant antioxidant activity.[8]

-

Modulation of Signaling Pathways: Dithiobis compounds can influence cellular signaling pathways. For instance, dithiocarbamates, which share the reactive dithio- moiety, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11] This suggests a potential therapeutic role in inflammatory diseases.

Quantitative Data

| Pharmacokinetic Parameter | Non-Deuterated Analog | Deuterated Analog | Typical Improvement |

| Maximum Plasma Concentration (Cmax) | Variable | Generally Increased | 1.5 - 2-fold |

| Area Under the Curve (AUC) | Variable | Significantly Increased | 2 - 5-fold |

| In Vitro Half-life (t½) | Shorter | Longer | 1.5 - 3-fold |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced by 30-60% |

This table presents representative data based on the known effects of deuteration on drug metabolism and is intended for illustrative purposes.

The antioxidant potential of dithiobis compounds has been evaluated using various assays. The following table summarizes the antioxidant activity of related diphenylpropionamide derivatives, providing a proxy for the potential activity of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-.[8]

| Assay | Compound Type | Result |

| ABTS Radical Scavenging | Diphenylpropionamide with morpholine substituent | 78.19% reduction |

| ROS Production in Macrophages | Diphenylpropionamide with morpholine substituent | Concentration-dependent reduction |

| NO Production in Macrophages | Diphenylpropionamide with morpholine substituent | Concentration-dependent reduction |

Experimental Protocols

Synthesis of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-

This protocol is adapted from established methods for the synthesis of N,N'-dialkyl-3,3'-dithiodipropionamides and incorporates the use of a deuterated precursor.[14]

Materials:

-

3,3'-dithiopropionic acid methyl ester

-

Deuterated methylamine (CD3NH2)

-

Polar solvent (e.g., methanol, ethanol)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 3,3'-dithiopropionic acid methyl ester in a suitable polar solvent.

-

Cool the solution to a temperature between 0°C and 10°C.

-

Slowly bubble deuterated methylamine gas through the solution or add a solution of deuterated methylamine in the same solvent, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for several hours at a controlled temperature (e.g., 10°C to 25°C).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove any excess deuterated methylamine and solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., isopropanol) to yield Deuterated Propanamide, 3,3'-dithiobis[n-methyl-.

Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using the deuterated compound as an internal standard for the quantification of its non-deuterated analog in a biological matrix.[1][2][5]

Materials:

-

Deuterated Propanamide, 3,3'-dithiobis[n-methyl- (Internal Standard)

-

Non-deuterated Propanamide, 3,3'-dithiobis[n-methyl- (Analyte)

-

Biological matrix (e.g., plasma, urine)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS system

Procedure:

-

Preparation of Standard Solutions: Prepare stock solutions of both the analyte and the internal standard in a suitable solvent. Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Sample Preparation: To a known volume of the biological sample (and calibration standards), add a fixed amount of the deuterated internal standard solution.

-

Protein Precipitation: Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC-MS analysis.

-

LC-MS Analysis: Inject the reconstituted sample onto the LC-MS system. Develop a chromatographic method that provides good separation of the analyte. The mass spectrometer should be operated in a mode that allows for the simultaneous detection of the analyte and the deuterated internal standard (e.g., selected reaction monitoring, SRM).

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

Antioxidant Activity Assays

The following are general protocols for assessing the antioxidant activity of the compound, adapted from studies on similar molecules.[8][15]

3.3.1. ABTS Radical Scavenging Assay

-

Prepare a stock solution of the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a given wavelength (e.g., 734 nm).

-

Add different concentrations of the deuterated compound to the ABTS radical solution.

-

Incubate the mixture at room temperature for a defined period.

-

Measure the absorbance of the solution. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the ABTS radicals).

3.3.2. Cellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production Assay

-

Culture a suitable cell line (e.g., macrophages like J774.A1) in appropriate media.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce ROS and NO production.

-

Treat the stimulated cells with various concentrations of the deuterated compound.

-

For ROS measurement, use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity using a plate reader.

-

For NO measurement, use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant. Measure the absorbance at a specific wavelength.

-

A reduction in fluorescence or absorbance indicates an inhibitory effect on ROS and NO production, respectively.

Signaling Pathway and Experimental Workflow Diagrams

The disulfide bond in Deuterated Propanamide, 3,3'-dithiobis[n-methyl- suggests a potential role in modulating redox-sensitive signaling pathways. The NF-κB pathway is a critical regulator of inflammation and is known to be influenced by the cellular redox state.

Caption: Proposed inhibition of the NF-κB signaling pathway by Deuterated Propanamide, 3,3'-dithiobis[n-methyl-.

Caption: Experimental workflow for quantitative analysis using Deuterated Propanamide, 3,3'-dithiobis[n-methyl- as an internal standard.'-dithiobis[n-methyl- as an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

Mechanism of Action of Dithiobis Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobis crosslinkers are a class of chemical reagents that play a pivotal role in modern life sciences research and therapeutic development. Characterized by a central disulfide bond (S-S), these molecules serve as bridges, covalently connecting two or more molecules. Their utility is rooted in the reversible nature of the disulfide bond, which can be cleaved under specific reducing conditions. This unique feature allows for the controlled assembly and disassembly of molecular complexes, making them invaluable tools in a range of applications, from elucidating protein-protein interactions to the targeted delivery of cytotoxic agents in antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive overview of the mechanism of action of dithiobis crosslinkers, detailing their chemistry, reaction kinetics, and practical applications. It includes detailed experimental protocols and quantitative data to aid researchers in the effective utilization of these powerful reagents.

Core Mechanism of Action

The functionality of dithiobis crosslinkers is dictated by two key chemical processes: the conjugation reaction , where the crosslinker attaches to the target molecules, and the cleavage reaction , where the disulfide bond is broken to release the linked molecules.

Conjugation Chemistry: Forming the Crosslink

Dithiobis crosslinkers are homobifunctional or heterobifunctional, meaning they possess two reactive groups at either end of a spacer arm that contains the disulfide bond. The choice of reactive group determines the target functional group on the biomolecule. A common and widely used class of dithiobis crosslinkers targets primary amines (-NH₂), found at the N-terminus of proteins and on the side chain of lysine residues. These crosslinkers typically employ N-hydroxysuccinimide (NHS) esters as their reactive moieties.

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

Cleavage Chemistry: Breaking the Disulfide Bond

The defining feature of dithiobis crosslinkers is their cleavable disulfide bond. This bond is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents. The cleavage mechanism is a thiol-disulfide exchange reaction. In a biological context, the most relevant reducing agent is glutathione (GSH), a tripeptide that is present at significantly higher concentrations inside cells (1–10 mM) compared to the bloodstream (approximately 5 µM).

The thiol group of a reducing agent, in its deprotonated thiolate form (RS⁻), acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the crosslinker. This results in the formation of a new disulfide bond and the release of a free thiol. In the case of intracellular cleavage of an ADC, the high concentration of glutathione drives the reaction towards the release of the payload-thiol.

Quantitative Data on Reaction Parameters

The efficiency of both the conjugation and cleavage reactions is highly dependent on various parameters. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Conditions for NHS-Ester Crosslinkers

| Parameter | Optimal Range/Value | Notes |

| pH | 7.2 - 8.5 | Below pH 7.2, the primary amine is protonated and less nucleophilic. Above pH 8.5, hydrolysis of the NHS ester significantly increases.[1][2] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and minimize side reactions, especially with sensitive proteins. |

| Reaction Time | 30 minutes to 4 hours | Dependent on the concentration of reactants and temperature.[2] |

| Buffer Composition | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the NHS ester. |

| Molar Excess of Crosslinker | 5- to 50-fold | The optimal molar excess depends on the protein concentration and the desired degree of labeling. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[3] |

Table 2: Stability and Hydrolysis of NHS Esters

| pH | Temperature | Half-life of Hydrolysis |

| 7.0 | 0°C | 4-5 hours[2] |

| 8.6 | 4°C | 10 minutes[2] |

Table 3: Common Reducing Agents for Disulfide Bond Cleavage

| Reducing Agent | Optimal pH Range | Key Characteristics |

| Dithiothreitol (DTT) | > 7.0 | Strong reducing agent, but unstable at pH values above 7 and prone to oxidation. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5 | More powerful and stable than DTT, effective over a wider pH range, and odorless. Does not contain a thiol group, which can be advantageous in certain applications. |

| 2-Mercaptoethanol (BME) | > 8.0 | Effective and inexpensive, but has a strong, unpleasant odor and is less stable than DTT and TCEP. |

| Glutathione (GSH) | Physiological pH (~7.4) | The primary intracellular reducing agent responsible for the cleavage of disulfide linkers in ADCs. |

Table 4: In Vivo Stability of Disulfide Linkers in ADCs

| Linker Type | In Vivo Half-life | Notes |

| Unhindered Disulfide | Shorter | More susceptible to premature cleavage in circulation. |

| Sterically Hindered Disulfide | Longer | The presence of bulky groups near the disulfide bond increases stability in plasma. For example, the SPDB-DM4 conjugate has a deconjugation half-life of approximately 9 days in circulation.[4] |

Experimental Protocols

Protocol 1: Protein Crosslinking with DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))

This protocol describes a general procedure for crosslinking proteins in solution using the water-soluble, amine-reactive, and cleavable crosslinker DTSSP.

Materials:

-

Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES)

-

DTSSP (Thermo Scientific, Cat. No. 21578 or equivalent)

-

Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing buffer (e.g., 50 mM DTT in PBS)

-

SDS-PAGE analysis reagents

Procedure:

-

Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of DTSSP in the reaction buffer (e.g., 10-25 mM).

-

Crosslinking Reaction: Add the DTSSP stock solution to the protein sample to achieve the desired molar excess (e.g., 25:1, 50:1, 100:1 crosslinker:protein). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis (Non-reducing): Analyze a portion of the crosslinked sample by non-reducing SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

-

Cleavage of Crosslinks: To the remaining sample, add the reducing buffer to a final concentration of 50 mM DTT. Incubate at 37°C for 30 minutes.

-

Analysis (Reducing): Analyze the reduced sample by SDS-PAGE. The disappearance of the higher molecular weight bands and the reappearance of the monomeric protein bands confirm the cleavage of the disulfide crosslinks.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Dithiobis Linker

This protocol provides a general method for conjugating a thiol-containing payload to an antibody via a heterobifunctional crosslinker containing an NHS ester and a pyridyldithiol group (e.g., SPDP).

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

-

Thiol-containing payload (e.g., a derivative of MMAE)

-

Reducing agent (e.g., TCEP)

-

Anhydrous DMSO

-

Purification system (e.g., Protein A affinity chromatography or size-exclusion chromatography)

-

Characterization instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.

-

Modification of Antibody with SPDP: a. Prepare a stock solution of SPDP in anhydrous DMSO (e.g., 20 mM). b. Add a 5- to 20-fold molar excess of the SPDP stock solution to the antibody solution. c. Incubate for 1-2 hours at room temperature with gentle mixing. d. Remove excess, unreacted SPDP using a desalting column equilibrated with PBS, pH 7.4.

-

Conjugation of Payload to Modified Antibody: a. Prepare a stock solution of the thiol-containing payload in DMSO. b. Add a 2- to 5-fold molar excess of the payload over the incorporated SPDP linker to the modified antibody solution. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of the ADC: a. Purify the crude ADC mixture using Protein A affinity chromatography or size-exclusion chromatography to remove unconjugated antibody, free payload, and other byproducts.

-

Characterization of the ADC: a. Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) or hydrophobic interaction chromatography (HIC). b. Purity and Aggregation: Assess the purity and presence of aggregates using size-exclusion chromatography (SEC). c. Confirmation of Conjugation: Confirm the successful conjugation and determine the distribution of different DAR species using mass spectrometry (LC-MS).[5]

Conclusion

Dithiobis crosslinkers are indispensable reagents in the toolkit of researchers and drug developers. Their unique disulfide chemistry, which allows for stable conjugation and controlled cleavage, provides a versatile platform for a wide array of applications. A thorough understanding of their mechanism of action, reaction kinetics, and the influence of experimental parameters is crucial for their successful implementation. The protocols and data presented in this guide offer a solid foundation for the rational design and execution of experiments involving dithiobis crosslinkers, ultimately enabling advancements in our understanding of biological systems and the development of novel therapeutics.

References

- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

"Propanamide, 3,3'-dithiobis[n-methyl-" safety and handling

An In-depth Technical Guide to the Safety and Handling of Propanamide, 3,3'-dithiobis[n-methyl- For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for Propanamide, 3,3'-dithiobis[n-methyl-]. A complete and verified Safety Data Sheet (SDS) for this specific compound was not located in publicly available sources. The information provided herein is based on data from chemical databases and general principles of laboratory safety. It is not a substitute for a substance-specific SDS, which should be obtained from the chemical supplier. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

Chemical Identification and Properties

Propanamide, 3,3'-dithiobis[n-methyl- is a chemical compound with the molecular formula C8H16N2O2S2.[1][2][3] It is also known by its synonyms, N,N'-Dimethyl-3,3'-dithiopropionamide and 3,3'-Dithiobis(N-methylpropanamide).[1] The key structural feature is a disulfide bond linking two N-methylpropanamide units.

Table 1: Physicochemical Properties of Propanamide, 3,3'-dithiobis[n-methyl-

| Property | Value | Source |

| CAS Number | 999-72-4 | [1] |

| Molecular Formula | C8H16N2O2S2 | [1][2][3] |

| Molecular Weight | 236.4 g/mol | [1] |

| Melting Point | 111-112 °C | [4] |

| Boiling Point | 510.7 °C at 760 mmHg | [4] |

| Flash Point | 262.6 °C | [4] |

| Density | 1.179 g/cm³ | [4] |

| IUPAC Name | N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide | [1] |

Safety and Hazard Information